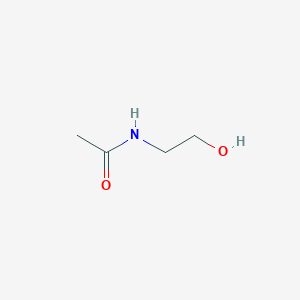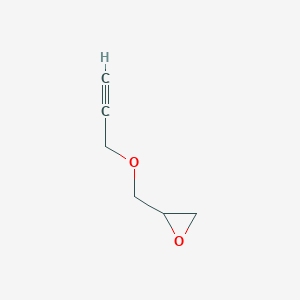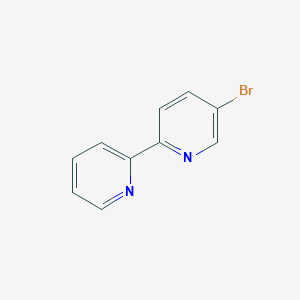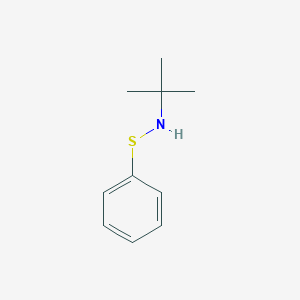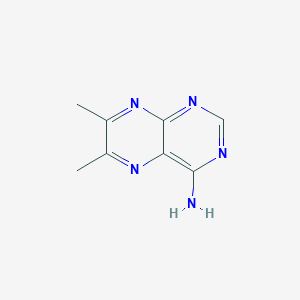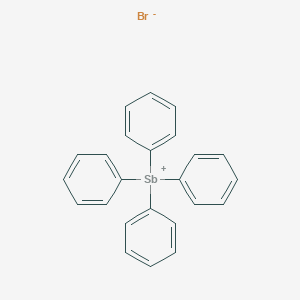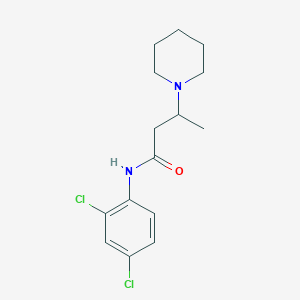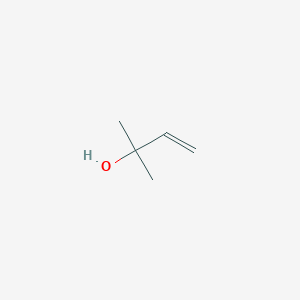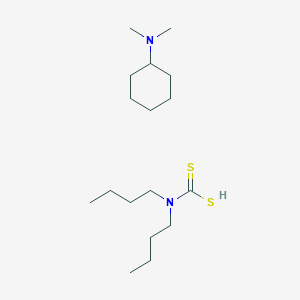
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate (DMDTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Wirkmechanismus
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate form coordinate bonds with metal ions, resulting in the formation of a complex. This complex can then be separated and analyzed using various analytical techniques.
Biochemische Und Physiologische Effekte
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is also highly specific for certain metal ions, which can make it useful for the determination of trace metals in biological and environmental samples. However, N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate also has some limitations, including potential toxicity and the need for specialized equipment for its analysis.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate. One area of interest is the development of new chelating agents that are more specific and effective for the determination of trace metals. Another area of interest is the development of new analytical techniques for the separation and analysis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate complexes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate and its potential applications in the treatment of various diseases.
Synthesemethoden
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate can be synthesized through a series of chemical reactions, starting with the reaction of cyclohexylamine with carbon disulfide to form cyclohexyldithiocarbamic acid. The acid is then reacted with dimethyl sulfate to form the corresponding ammonium salt. Finally, the ammonium salt is reacted with butyldithiocarbamic acid to form N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent for the separation and determination of trace metals in various biological and environmental samples. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been used as a reagent for the determination of sulfhydryl groups in proteins and enzymes.
Eigenschaften
CAS-Nummer |
149-82-6 |
|---|---|
Produktname |
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate |
Molekularformel |
C17H36N2S2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
dibutylcarbamodithioic acid;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3 |
InChI-Schlüssel |
APWMBANPMBFWLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
Kanonische SMILES |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
Andere CAS-Nummern |
149-82-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



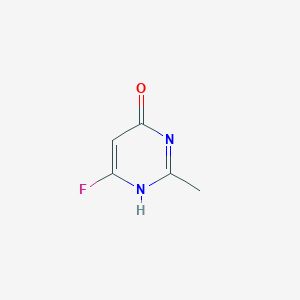
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
